tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate

Catalog No.
S8518782
CAS No.
M.F
C13H16BrNO3
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3...

Product Name

tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate

IUPAC Name

tert-butyl N-[(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

DFJAUBAWNZPINB-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br

tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate is a highly specialized, enantiopure chiral building block characterized by a rigid 2,3-dihydrobenzofuran core. It features a reactive 6-bromo substituent optimized for transition-metal-catalyzed cross-coupling and a Boc-protected (3S)-amine that ensures process stability. This compound is primarily utilized in the synthesis of advanced targeted therapeutics, particularly next-generation PRMT5 inhibitors for MTAP-deleted cancers, where the exact stereochemical configuration and scaffold rigidity are critical for target engagement [1].

Research Fit

Chiral (S)-configured building block for enantioselective synthesis
6-Bromo substituent as synthetic handle for Suzuki coupling
Boc-protected amine enables orthogonal deprotection strategies

Substituting this specific (3S)-enantiomer with a racemic mixture or the (3R)-enantiomer leads to catastrophic failures in downstream biological activity, as the spatial orientation of the amine is critical for binding into highly constrained enzyme pockets. Furthermore, replacing the 6-bromo group with a chlorine or iodine alters the oxidative addition kinetics during cross-coupling, often requiring complete re-optimization of palladium or nickel catalysts. Finally, using an unprotected amine would lead to unwanted side reactions and catalyst poisoning during these coupling steps, making the Boc-protected form indispensable for reproducible scale-up [1].

Substitution Risk

  • (R)-Enantiomer or racemic mixture may introduce opposite stereochemistry, limiting downstream enantiomeric purity without additional resolution.
  • 7-Bromo regioisomer directs cross-coupling to a different topological position, altering molecular recognition and SAR interpretation.
  • Racemic intermediate use may require chiral separation steps, increasing workflow complexity and cost.

Enantiomeric Purity and Downstream Target Affinity

In the development of MTA-cooperative PRMT5 inhibitors, the stereochemistry of the dihydrobenzofuran core is a primary determinant of binding affinity. Utilizing the (3S)-enantiomer ensures the correct spatial trajectory of the amine-linked pharmacophore into the SAM-binding pocket. Comparative studies on related scaffolds demonstrate that the (3S)-configuration can exhibit sub-nanomolar IC50 values, whereas the (3R)-enantiomer or racemic mixtures often suffer from a 10- to 100-fold reduction in potency due to steric clashes within the enzyme active site [1].

Evidence DimensionDownstream target inhibition (IC50)
Target Compound Data(3S)-derived inhibitors typically achieve <10 nM IC50
Comparator Or Baseline(3R)-enantiomer or racemate
Quantified Difference10- to 100-fold reduction in potency for the incorrect enantiomer
ConditionsIn vitro PRMT5/MTA biochemical assay

Procuring the enantiopure (3S)-isomer is mandatory to avoid synthesizing inactive diastereomers that require costly and low-yielding chiral separation downstream.

Enantiomeric Purity
Class-level inference
Target: ≥97% (S)-enantiomer vs Racemic: 50% (S), 50% (R)
Reported purity supports stereochemical control; downstream ee ≥94% achievable without chiral separation.
Vendor QC specifications; ee transfer requires asymmetric fidelity verification.

Cross-Coupling Efficiency of the 6-Bromo Handle

The 6-bromo substituent provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions. Compared to a 6-chloro analog, which often requires specialized, highly active ligands (e.g., XPhos or BrettPhos) and elevated temperatures to overcome the higher bond dissociation energy, the 6-bromo derivative readily undergoes oxidative addition under standard conditions (e.g., Pd(dppf)Cl2, 80-100°C). This allows for broader substrate scope and higher yields in the critical fragment-linking steps of API synthesis [1].

Evidence DimensionCross-coupling reaction temperature and ligand requirement
Target Compound Data6-bromo analog (Standard Pd catalysts, ~80°C)
Comparator Or Baseline6-chloro analog
Quantified DifferenceLower activation energy and broader ligand compatibility
ConditionsPalladium-catalyzed coupling (e.g., Suzuki or Buchwald)

The bromo handle ensures robust, scalable coupling reactions without the need for expensive proprietary ligands or harsh conditions that might degrade sensitive functional groups.

Coupling Efficiency
Cross-study comparable
6-Br: >85% conv. at 6 h vs 7-Br: ~50–70% conv. at 6 h
Reported faster coupling kinetics may improve parallel library synthesis throughput.
Steric and electronic effects; substrate scope requires experimental validation.

Boc-Protection for Catalyst Compatibility and Yield

The presence of the tert-butyl carbamate (Boc) group is essential for maintaining high catalyst turnover numbers during transition-metal-catalyzed steps. If the unprotected (3S)-6-bromo-2,3-dihydrobenzofuran-3-amine is used, the free primary amine can coordinate strongly to palladium or nickel, leading to catalyst poisoning and drastically reduced yields. The Boc group effectively masks this nucleophilicity, ensuring that the coupling proceeds efficiently at the 6-position, with the protecting group being easily cleaved post-coupling using standard acidic conditions [1].

Evidence DimensionCross-coupling yield and catalyst loading
Target Compound DataBoc-protected amine (High yield, standard catalyst loading)
Comparator Or BaselineUnprotected primary amine
Quantified DifferencePrevention of catalyst poisoning and significant yield improvement
ConditionsMetal-catalyzed cross-coupling environment

Procuring the Boc-protected form directly saves a synthetic step and prevents costly catalyst deactivation during complex API assembly.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 3.5
Δ +0.7 to +1.0 vs des-bromo analog
Reported higher computed logP may inform CNS penetration property assessment.
Computational prediction; experimental logP should be measured for lead optimization.
Boc Deprotection
Class-level inference
50% TFA/DCM, rt, 30–120 min
>95% conversion by LC-MS
Boc orthogonality may support convergent synthesis and solid-phase protocols.
Compatibility with other protecting groups must be verified under specific reaction conditions.

Synthesis of Next-Generation PRMT5 Inhibitors

The compound is heavily utilized as a core building block in the synthesis of MTA-cooperative PRMT5 inhibitors targeting MTAP-deleted cancers. The (3S)-configuration is strictly required to achieve the necessary binding trajectory within the enzyme's active site, making this specific enantiomer indispensable [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Due to its rigid dihydrobenzofuran backbone and defined stereocenter, this compound serves as an excellent starting point for generating structurally diverse, stereochemically pure compound libraries via late-stage diversification at the 6-bromo position [1].

Development of Chiral Ligands and Catalysts

The rigid, enantiopure nature of the scaffold, combined with the orthogonally protected amine and reactive halide, allows for its incorporation into novel asymmetric catalysts or chiral auxiliaries where precise spatial arrangement is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted chiral benzofuran research
Stereochemical purity and 6-bromo coupling handle
Enantiomeric excess and CNS drug-like property assessment
Parallel library synthesis for SAR
6-Bromo regiospecific reactivity
Coupling kinetics and conversion under high-throughput conditions
Solid-phase synthesis with orthogonal deprotection
Boc acid-labile orthogonal protection
Selective deprotection yields and linker compatibility
Analytical reference standard and impurity profiling research
Chiral enantiomer identity and purity
Chiral HPLC method development and impurity quantification

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.03136 g/mol

Monoisotopic Mass

313.03136 g/mol

Heavy Atom Count

18

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